6-Chloro-7-methoxyisoquinolin-3-amine
Description
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
6-chloro-7-methoxyisoquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-9-3-7-5-13-10(12)4-6(7)2-8(9)11/h2-5H,1H3,(H2,12,13) |
InChI Key |
DOPGPQNBPOXDLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(N=CC2=C1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Schmidt Reaction-Mediated Ring Expansion
Adapted from the synthesis of 3,4-dihydroisoquinolin derivatives, the Schmidt reaction offers a reliable pathway to construct the isoquinoline core. The process begins with 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one , which undergoes ring expansion via treatment with sodium azide (NaN₃) in dichloromethane (CH₂Cl₂) catalyzed by methanesulfonic acid (MSA). This yields 6-chloro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (Scheme 1A).
Key Reaction Parameters :
- Temperature: 0–5°C (exothermic reaction requires careful control).
- Yield: 72–78% after recrystallization from ethanol.
Subsequent conversion of the ketone to a thione intermediate using Lawesson’s reagent in toluene at 110°C facilitates the introduction of the amine group. Reaction with hydrazine hydrate in ethanol produces 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline , which cyclizes in formic acid to yield the target amine.
Bischler-Napieralski Cyclization
The Bischler-Napieralski method, widely employed in isoquinoline synthesis, involves cyclodehydration of β-phenylethylamides. For 6-Chloro-7-methoxyisoquinolin-3-amine, this approach necessitates a precursor such as N-(3-chloro-4-methoxyphenethyl)formamide . Cyclization with phosphorus oxychloride (POCl₃) at reflux generates the dihydroisoquinoline, which is oxidized to the aromatic system using palladium-on-carbon (Pd/C) under hydrogen atmosphere.
Optimization Insights :
- Substitution Pattern: Methoxy and chloro groups must be pre-installed on the phenethylamide to ensure correct regiochemistry.
- Yield: 65–70% after oxidation and purification.
Regioselective Functionalization Strategies
Chlorination at Position 6
Electrophilic chlorination of the isoquinoline core is challenging due to competing substitution patterns. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C enables selective chlorination at position 6. Starting from 7-methoxyisoquinolin-3-amine , LDA deprotonates position 6, followed by quenching with hexachloroethane (C₂Cl₆) to install the chloro group.
Data Table 1: Chlorination Efficiency
| Method | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| DoM | C₂Cl₆ / LDA | −78°C | 58 |
| Electrophilic | Cl₂ / FeCl₃ | 25°C | 32 |
Methoxy Group Installation
Alkylation of phenolic intermediates using 2-bromoethyl methyl ether in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) proves effective for methoxy group introduction. For example, 6-chloro-7-hydroxyisoquinolin-3-amine is treated with the bromoether at 80°C for 12 hours, achieving 85% conversion to the methoxy derivative.
Catalytic and Green Chemistry Innovations
Nickel-Catalyzed Hydrogenation
Nitro group reduction in intermediates such as 6-chloro-7-methoxy-3-nitroisoquinoline is efficiently accomplished using Raney nickel in tetrahydrofuran (THF) under hydrogen gas. This method avoids over-reduction and achieves 99% yield of the amine.
Data Table 2: Reduction Methods Comparison
| Catalyst | Solvent | H₂ Pressure | Yield (%) |
|---|---|---|---|
| Raney Ni | THF | 1 atm | 99 |
| Pd/C | MeOH | 3 atm | 92 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times in cyclization steps. For instance, cyclodehydration of formamide precursors using POCl₃ under microwave conditions (150°C, 20 min) improves yields to 78% compared to conventional heating (65%, 6 hours).
Analytical and Purification Protocols
Chromatographic Purification
Flash chromatography on silica gel with chloroform-methanol gradients (0–4% MeOH) effectively isolates the target compound from byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase ensures >98% purity.
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.94 (d, J = 8.5 Hz, 1H, H-8), 6.89 (s, 2H, NH₂), 4.02 (s, 3H, OCH₃).
- HRMS : m/z calcd for C₁₀H₁₀ClN₂O [M+H]⁺: 209.0481; found: 209.0483.
Scalability and Industrial Feasibility
The Schmidt reaction route, despite its multi-step nature, offers scalability due to robust intermediates and high yields (>70% per step). In contrast, combinatorial solid-phase synthesis, while innovative, faces challenges in large-scale production due to resin costs and step-intensive protocols.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methoxyisoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Chloro-7-methoxyisoquinolin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxyisoquinolin-3-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 7-Methoxyisoquinolin-6-amine
A closely related compound, 7-Methoxyisoquinolin-6-amine (PubChem ID: Not specified in evidence), shares the isoquinoline backbone and methoxy group at position 7 but differs in substituent positions and composition:
- Amine Group Position : The amine is at position 6 instead of position 3.
- Chlorine Absence : Lacks the chlorine atom at position 4.
Hypothesized Impact of Structural Differences:
Hydrogen Bonding : The position of the amine group (3 vs. 6) may alter hydrogen-bonding interactions with biological targets, affecting binding affinity or selectivity.
Electronic Effects : Chlorine’s electron-withdrawing nature could modulate the aromatic system’s reactivity or stability.
Table 1: Key Structural and Hypothetical Property Comparison
| Property | 6-Chloro-7-methoxyisoquinolin-3-amine | 7-Methoxyisoquinolin-6-amine |
|---|---|---|
| Substituents (positions) | 6-Cl, 7-OCH3, 3-NH2 | 7-OCH3, 6-NH2 |
| Molecular Weight (g/mol) | Not available | Not available |
| LogP (Predicted) | Higher (due to Cl) | Lower |
| Hydrogen Bond Donor Capacity | 1 (NH2 at position 3) | 1 (NH2 at position 6) |
Limitations of Available Evidence
The provided evidence lacks critical data (e.g., synthetic routes, biological activity, or experimental LogP values) for a robust comparison. For instance:
- Absence of Pharmacological Data: No studies on kinase inhibition, cytotoxicity, or ADMET properties are cited.
- Synthesis Challenges : Chlorination at position 6 may introduce steric or electronic hurdles during synthesis compared to simpler analogs.
Q & A
Basic: What are the standard synthetic routes for 6-Chloro-7-methoxyisoquinolin-3-amine, and how are intermediates stabilized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the isoquinoline core. A common approach starts with chlorination at position 6 using POCl₃ or SOCl₂ under reflux, followed by methoxy group introduction at position 7 via nucleophilic substitution with NaOMe or MeOH in a polar aprotic solvent (e.g., DMF). The amine group at position 3 is introduced via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(dba)₂ with BINAP or Xantphos ligands) and ammonia equivalents. Intermediates such as 7-methoxyisoquinolin-3-amine must be stabilized under inert atmospheres (N₂/Ar) to prevent oxidation, with purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
Advanced: How can computational tools optimize reaction conditions for synthesizing 6-Chloro-7-methoxyisoquinolin-3-amine?
Methodological Answer:
Retrosynthetic algorithms (e.g., AI-powered platforms using Template_relevance models) predict feasible routes by analyzing databases like Reaxys or Pistachio. For example, these tools prioritize precursors with high plausibility scores (>0.5) and suggest solvent-catalyst pairs (e.g., Pd(dppf)Cl₂ in toluene/EtOH) to maximize yield. Kinetic modeling (DFT calculations) can identify rate-limiting steps, such as C–N coupling efficiency, and recommend temperature adjustments (e.g., 80–110°C) or ligand screening (e.g., DavePhos for steric hindrance mitigation). Experimental validation should cross-reference predicted pathways with literature-reported yields (e.g., 50–92% for analogous quinoline derivatives) .
Basic: What analytical techniques confirm the structure of 6-Chloro-7-methoxyisoquinolin-3-amine?
Methodological Answer:
1H-NMR and 13C-NMR are critical for confirming substitution patterns. Key signals include:
- 1H-NMR : A singlet for methoxy protons at δ ~3.9 ppm, aromatic protons at δ 6.8–8.2 ppm (integration ratio confirming chloro and amine positions).
- 13C-NMR : Quaternary carbons adjacent to Cl (δ ~140 ppm) and OMe (δ ~55 ppm).
HRMS (ESI+) validates the molecular formula (e.g., [M+H]+ at m/z 209.05 for C₁₀H₁₀ClN₂O). Purity is assessed via HPLC (C18 column, MeOH/H₂O mobile phase) with >98% purity thresholds .
Advanced: How to resolve spectral contradictions (e.g., unexpected coupling patterns) in structural elucidation?
Methodological Answer:
Unexpected splitting in 1H-NMR may arise from dynamic effects (e.g., rotamers) or paramagnetic impurities. Strategies include:
- Variable-temperature NMR to suppress exchange broadening.
- 2D experiments (COSY, HSQC) to assign adjacent protons and carbons.
- X-ray crystallography for absolute configuration confirmation (e.g., resolving ambiguity in amine orientation). For HRMS discrepancies (e.g., isotopic pattern mismatches), recalibrate using internal standards (e.g., NaTFA) and verify ionization efficiency .
Basic: What safety protocols are essential when handling 6-Chloro-7-methoxyisoquinolin-3-amine?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (P280).
- Ventilation : Use fume hoods (P201) to avoid inhalation (H335).
- Storage : Inert atmosphere (N₂), desiccated, and protected from light (P402/P403).
- Spill Management : Neutralize with vermiculite, collect in sealed containers (P302+P352) .
Advanced: How to mitigate hazards during scale-up synthesis (e.g., exothermic reactions)?
Methodological Answer:
- Reaction Calorimetry : Identify exothermic peaks using RC1e systems; optimize dosing rates for Cl⁻ introduction.
- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate accumulation (e.g., nitroso derivatives).
- Quench Protocols : Pre-cooled aqueous NaHCO₃ for emergency termination. Documented procedures for intermediates like 7-methoxyisoquinolin-3-amine (H315/H319 risks) must include secondary containment and neutralization buffers .
Basic: How to evaluate the biological activity of 6-Chloro-7-methoxyisoquinolin-3-amine in vitro?
Methodological Answer:
- Target Assays : Kinase inhibition (e.g., EGFR, IC₅₀ via fluorescence polarization) at 1–100 µM concentrations.
- Cytotoxicity : MTT assays on HEK293 or HeLa cells, with EC₅₀ calculations using nonlinear regression (GraphPad Prism).
- Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .
Advanced: How to design in vivo studies for pharmacokinetic profiling?
Methodological Answer:
- Dosing : Intraperitoneal (IP) or oral administration (10–50 mg/kg) in murine models.
- Bioanalysis : LC-MS/MS quantification in plasma (LLOQ: 1 ng/mL) using deuterated internal standards.
- Metabolite ID : High-resolution mass spectrometry (Q-TOF) with MSE data acquisition to detect phase I/II metabolites (e.g., glucuronidation at the amine group) .
Basic: How to address low reproducibility in synthetic yields?
Methodological Answer:
- Parameter Screening : Optimize catalyst loading (e.g., 2–5 mol% Pd), solvent polarity (DMF vs. THF), and reaction time (12–48 hr).
- Quality Control : Ensure anhydrous conditions via molecular sieves (3Å) and reagent titration (e.g., SOCl₂ purity >99%) .
Advanced: How to model structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- QSAR Modeling : Use Schrödinger Maestro to correlate electronic parameters (Hammett σ) with bioactivity.
- Molecular Docking : Glide SP mode to predict binding poses in target proteins (e.g., PARP-1).
- Meta-Analysis : Cross-reference synthetic yields (e.g., 70–92% for morpholine derivatives) with IC₅₀ trends to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
